Hydroxydonepezil

Description

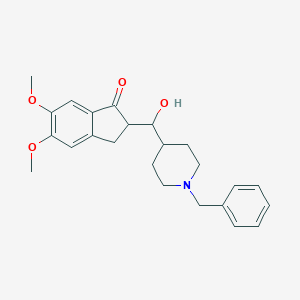

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-21-13-18-12-20(24(27)19(18)14-22(21)29-2)23(26)17-8-10-25(11-9-17)15-16-6-4-3-5-7-16/h3-7,13-14,17,20,23,26H,8-12,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRVJLPAJNHQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)C(C3CCN(CC3)CC4=CC=CC=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197010-20-1 | |

| Record name | Hydroxydonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197010201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QOC5N31PX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Hydroxydonepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Hydroxydonepezil

Donepezil, a cornerstone in the palliative treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the brain.[1] The metabolism of donepezil is a complex process, leading to several metabolites, one of which is hydroxydonepezil. This metabolite, chemically known as 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one, is also encountered as a process impurity in the synthesis of donepezil, often referred to as Donepezil Impurity C. Understanding the synthesis and characterization of hydroxydonepezil is crucial for several reasons. For medicinal chemists, it offers a template for the synthesis of related compounds and potential active metabolites. For analytical scientists, a well-defined profile of this impurity is essential for developing robust methods for quality control and assurance of donepezil active pharmaceutical ingredient (API). This guide provides a detailed technical overview of the synthesis and characterization of hydroxydonepezil, offering insights into the underlying chemical principles and analytical methodologies.

Synthesis of Hydroxydonepezil: An Aldol Condensation Approach

The most direct and logical synthetic route to hydroxydonepezil is through an aldol condensation reaction. This reaction involves the formation of a carbon-carbon bond between an enolate and a carbonyl compound. In this specific synthesis, the enolate is generated from 5,6-dimethoxy-1-indanone, which then attacks the carbonyl group of N-benzylpiperidine-4-carboxaldehyde.

Reaction Scheme

Caption: Synthetic scheme for Hydroxydonepezil via aldol condensation.

Causality Behind Experimental Choices

The choice of reagents and conditions is critical for the successful synthesis of the desired aldol adduct, hydroxydonepezil, while minimizing side reactions such as dehydration to the enone.

-

Base Catalyst: Sodium hydroxide (NaOH) is a readily available and effective base for generating the enolate of the indanone. A strong, non-nucleophilic base is preferred to avoid side reactions with the aldehyde. The concentration of the base should be carefully controlled; an excess can promote the subsequent dehydration of the aldol product.

-

Solvent: Methanol is a suitable solvent as it can dissolve the reactants and the base. It is a protic solvent, which can participate in the protonation of the initially formed alkoxide to yield the final hydroxyl group of the product.

-

Temperature: The reaction is typically carried out at or below room temperature. Lower temperatures favor the formation of the aldol addition product over the elimination product (the enone). Careful temperature control is essential to prevent dehydration.

Experimental Protocol: Synthesis of Hydroxydonepezil

This protocol is a synthesized methodology based on the established synthesis of donepezil precursors.[2]

Materials:

-

5,6-Dimethoxy-1-indanone

-

N-Benzylpiperidine-4-carboxaldehyde

-

Sodium Hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the cooled indanone solution. Stir the mixture at 0 °C for 30 minutes to generate the enolate.

-

Aldol Condensation: To the reaction mixture, add a solution of N-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. This step is crucial to separate the desired hydroxydonepezil from unreacted starting materials and any dehydrated by-product.

Characterization of Hydroxydonepezil

Thorough characterization is essential to confirm the structure and purity of the synthesized hydroxydonepezil. The following analytical techniques are employed:

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one | [3] |

| CAS Number | 197010-20-1 | [3] |

| Molecular Formula | C₂₄H₂₉NO₄ | [4] |

| Molecular Weight | 395.49 g/mol | [4] |

| Appearance | White to off-white solid |

Spectroscopic and Analytical Data

A comprehensive analysis of hydroxydonepezil involves various spectroscopic techniques to elucidate its structure and confirm its identity. The following data is based on the characterization of donepezil impurity C, which is chemically identical to hydroxydonepezil.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules. For hydroxydonepezil, both ¹H NMR and ¹³C NMR are essential.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indanone and benzyl groups, the methoxy groups, the piperidine ring protons, and the newly formed stereocenter protons (the CH-OH and the adjacent CH). The coupling patterns and chemical shifts of these protons provide valuable information about the connectivity and stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the carbon bearing the hydroxyl group, and the aromatic and aliphatic carbons will be indicative of the structure.

2. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For hydroxydonepezil, electrospray ionization (ESI) is a suitable technique. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 396.5.

3. High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reversed-phase HPLC method can be developed to separate hydroxydonepezil from starting materials and by-products. The retention time and peak purity can be used to confirm the identity and quantify the purity of the final product.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of synthesized Hydroxydonepezil.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and characterization of hydroxydonepezil. The aldol condensation of 5,6-dimethoxy-1-indanone and N-benzylpiperidine-4-carboxaldehyde presents a viable and efficient route to this important donepezil-related compound. The detailed characterization using modern analytical techniques is paramount for ensuring its structural integrity and purity, which is critical for its use as a reference standard in pharmaceutical quality control.

Further research could focus on the stereoselective synthesis of hydroxydonepezil to obtain individual diastereomers. Investigating the biological activity of hydroxydonepezil would also be of significant interest to determine if it contributes to the overall pharmacological profile of donepezil. A thorough understanding of the formation and properties of such metabolites and impurities is fundamental to the continued development of safe and effective therapeutics for neurodegenerative diseases.

References

-

PubChem. Donepezil. National Center for Biotechnology Information. [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999–2004. [Link]

-

Reddy, K. V. S. R., Babu, J. M., Kumar, P. A., Chandrashekar, E. R. R., Mathad, V. T., Eswaraiah, S., ... & Vyas, K. (2004). Identification and characterization of potential impurities of donepezil. Journal of pharmaceutical and biomedical analysis, 35(5), 1047-1058. [Link]

-

Costanzo, P., Cariati, L., Desiderio, V., Gaware, R., Trotta, R., De Marco, R., ... & Fresta, M. (2016). Design, synthesis, and evaluation of donepezil-like compounds as AChE and BACE-1 inhibitors. ACS medicinal chemistry letters, 7(2), 194-199. [Link]

-

PubChem. Donepezil EP Impurity C. National Center for Biotechnology Information. [Link]

Sources

Hydroxydonepezil chemical structure and properties

An In-Depth Technical Guide to Hydroxydonepezil: Chemical Structure, Properties, and Analysis

This technical guide provides a comprehensive overview of hydroxydonepezil, a significant metabolite and synthetic impurity of the Alzheimer's disease therapeutic, donepezil. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical structure, physicochemical properties, synthesis, pharmacological context, metabolism, and analytical methodologies pertinent to this compound. Where experimental data for hydroxydonepezil is not publicly available, this guide provides context based on the well-characterized parent compound, donepezil, and outlines areas for future research.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, exerting its therapeutic effect through the reversible inhibition of acetylcholinesterase (AChE)[1]. The metabolic fate of donepezil is a critical aspect of its pharmacology, leading to the formation of several metabolites, one of which is hydroxydonepezil[2][3]. As a metabolite, understanding its intrinsic pharmacological activity is crucial for a complete picture of donepezil's in vivo effects. Furthermore, hydroxydonepezil is recognized as a process impurity in the synthesis of donepezil, designated as Donepezil EP Impurity C[4][5]. Consequently, its characterization and control are of paramount importance for pharmaceutical quality assurance. This guide aims to consolidate the available technical information on hydroxydonepezil and provide a framework for its synthesis, analysis, and further investigation.

Chemical Structure and Physicochemical Properties

Hydroxydonepezil, systematically named 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one, is a derivative of donepezil featuring a hydroxyl group.[4][5][6]

Chemical Structure:

Caption: Chemical structure of Hydroxydonepezil.

Physicochemical Properties of Hydroxydonepezil

| Property | Value | Source/Comment |

| IUPAC Name | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one | [4][6] |

| Synonyms | Donepezil EP Impurity C, Donepezil Hydroxy Keto Impurity | [4][5] |

| CAS Number | 197010-20-1 | [6] |

| Molecular Formula | C₂₄H₂₉NO₄ | [6] |

| Molecular Weight | 395.49 g/mol | [6] |

| Appearance | White Solid | Assumed from donepezil and its impurities. |

| Melting Point | >145 °C | Experimental data is limited. |

| Boiling Point | Not available | Experimental data not found. |

| pKa | Not available | Expected to have a basic pKa due to the piperidine nitrogen, similar to donepezil (pKa ≈ 8.9-9.08)[7]. |

| Solubility | Not available | Likely soluble in organic solvents like methanol and acetonitrile. Solubility in aqueous solutions is expected to be pH-dependent. |

| logP | Not available | The addition of a hydroxyl group would likely decrease the logP compared to donepezil (logP ≈ 4.3-4.7)[7]. |

Stereochemistry Hydroxydonepezil possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The commercially available reference material is often a mixture of diastereomers. The specific stereochemistry can influence biological activity and chromatographic separation.

Synthesis and Purification

Conceptual Synthetic Protocol:

-

Starting Materials: 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.

-

Condensation: An aldol condensation between the indanone and the aldehyde would form a chalcone-like intermediate, (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one (Donepezil Related Compound A).

-

Reduction: Selective reduction of the ketone in the indanone moiety of the intermediate from step 2, without reducing the double bond, would yield hydroxydonepezil. A mild reducing agent would be required. Alternatively, reduction of donepezil itself with a strong reducing agent like lithium aluminum hydride has been mentioned as a method to obtain hydroxydonepezil[4].

-

Purification: The crude product would likely require purification by column chromatography on silica gel to separate it from starting materials and byproducts. The choice of eluent would depend on the polarity of the compound.

Caption: Conceptual workflow for the synthesis of hydroxydonepezil.

Pharmacological Activity and Mechanism of Action

The primary pharmacological target of donepezil is acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Donepezil is a potent and selective inhibitor of AChE, with a reported IC₅₀ value of 6.7 nM[8]. By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is compromised in Alzheimer's disease.

Pharmacological Activity of Hydroxydonepezil

A significant gap in the current literature is the lack of specific data on the acetylcholinesterase inhibitory activity of hydroxydonepezil. As a major metabolite, its ability to inhibit AChE could contribute to the overall therapeutic effect of donepezil. Given its structural similarity to the parent drug, it is plausible that hydroxydonepezil retains some affinity for the active site of AChE. However, the introduction of a hydroxyl group could alter its binding affinity and selectivity. Further research is required to determine the IC₅₀ value of hydroxydonepezil for AChE and butyrylcholinesterase to fully understand its pharmacological profile.

Caption: Hypothetical mechanism of action of hydroxydonepezil.

Metabolism

Donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4[2][3]. One of the major metabolic pathways is hydroxylation, leading to the formation of hydroxydonepezil. Other significant pathways include O-demethylation, N-debenzylation, and N-oxidation[2]. The hydroxylated metabolites of donepezil, including hydroxydonepezil, can undergo further phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates that are readily excreted[9].

Caption: Metabolic formation and potential fate of hydroxydonepezil.

Analytical Methods

The analysis of donepezil and its impurities, including hydroxydonepezil, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) with UV or mass spectrometric detection[10]. A validated analytical method specifically for hydroxydonepezil is not detailed in the literature, but methods for donepezil impurities can be adapted.

Representative UPLC Method for Donepezil and Impurities:

This protocol is based on a published method for the analysis of donepezil and its related substances and can serve as a starting point for the analysis of hydroxydonepezil[10].

-

Chromatographic System:

-

Instrument: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity C18, 50 mm x 2.1 mm, 1.7 µm particle size.

-

Column Temperature: 40 °C.

-

Flow Rate: 0.3 mL/min.

-

Detection: UV at 286 nm.

-

Injection Volume: 2 µL.

-

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-1 min: 95% A, 5% B

-

1-5 min: Linear gradient to 40% A, 60% B

-

5-6 min: Hold at 40% A, 60% B

-

6-6.5 min: Linear gradient back to 95% A, 5% B

-

6.5-8 min: Re-equilibration at 95% A, 5% B

-

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of hydroxydonepezil reference standard in methanol or acetonitrile. Dilute with the initial mobile phase composition to the desired concentration.

-

Sample Solution (e.g., from a reaction mixture or formulation): Dissolve the sample in a suitable solvent and dilute with the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

-

Caption: General analytical workflow for hydroxydonepezil.

Conclusion and Future Directions

Hydroxydonepezil is a key molecule in the context of donepezil chemistry and pharmacology. While its fundamental chemical identity is established, this guide highlights significant gaps in the publicly available experimental data. For a comprehensive understanding of its role, further research is imperative in the following areas:

-

Detailed Physicochemical Characterization: Experimental determination of melting point, pKa, solubility, and spectral properties (¹H-NMR, ¹³C-NMR, IR, MS) is essential for its use as a reference standard and for further research.

-

Pharmacological Evaluation: The acetylcholinesterase inhibitory activity (IC₅₀) of hydroxydonepezil must be determined to ascertain its contribution to the overall pharmacological profile of donepezil.

-

Development of Validated Analytical Methods: Specific, validated analytical methods for the quantification of hydroxydonepezil in various matrices are needed for accurate impurity profiling and pharmacokinetic studies.

-

Elucidation of Metabolic Fate: Investigating the subsequent metabolism of hydroxydonepezil will provide a more complete picture of donepezil's biotransformation.

Addressing these research gaps will be crucial for drug development professionals working with donepezil and for a deeper understanding of its pharmacology.

References

- Google Patents. (2009). Impurities of Donepezil.

-

Kiriyama, A. (n.d.). Pharmacokinetic and Pharmacodynamic Characteristics of Donepezil: From Animal Models to Human Applications. Longdom Publishing. Retrieved from [Link]

-

Kogure, I., et al. (1999). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. PubMed. Retrieved from [Link]

-

Lee, H. J., et al. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. Retrieved from [Link]

-

Reddy, B. K., et al. (2016). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

ClinPGx. (n.d.). donepezil. Retrieved from [Link]

-

Waters Corporation. (n.d.). USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Retrieved from [Link]

-

SynZeal. (n.d.). Donepezil Impurities. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). donepezil-impurities. Retrieved from [Link]

-

Mihara, K., et al. (1999). Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study. European Journal of Drug Metabolism and Pharmacokinetics, 24(2), 143-151. Retrieved from [Link]

-

Alentris Research Pvt. Ltd. (n.d.). Donepezil EP Impurity C. Retrieved from [Link]

-

Matsui, K., et al. (1999). Absorption, Distribution, Metabolism, and Excretion of Donepezil (Aricept) after a Single Oral Administration to Rat. Drug Metabolism and Disposition, 27(12), 1406-1414. Retrieved from [Link]

-

Shinotoh, H., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology, 30(11), 2110-2116. Retrieved from [Link]

-

Righi, P., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 916-921. Retrieved from [Link]

-

Kim, D., et al. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (R)-donepezil. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 5. alentris.org [alentris.org]

- 6. store.usp.org [store.usp.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Biological Activity of Donepezil Metabolites

Executive Summary

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, exerting its primary therapeutic effect through the reversible inhibition of acetylcholinesterase (AChE).[1] While the pharmacology of the parent drug is well-documented, a comprehensive understanding of its metabolic fate is critical for a complete safety and efficacy profile. This guide provides a detailed examination of the biological activities of donepezil's major metabolites. Through hepatic biotransformation, donepezil is converted into several metabolites, including 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6), all of which retain a degree of inhibitory activity against AChE.[2] However, their contribution to the central therapeutic effects of donepezil is limited by significantly lower plasma concentrations and poor permeability across the blood-brain barrier.[3] This document synthesizes the current knowledge on the metabolic pathways, comparative in vitro potencies, and pharmacokinetic considerations of these compounds, offering field-proven insights and detailed experimental protocols for their evaluation.

The Metabolic Landscape of Donepezil

Donepezil undergoes extensive hepatic metabolism, primarily governed by the cytochrome P450 (CYP) enzyme system, with major contributions from the CYP2D6 and CYP3A4 isoenzymes, as well as through glucuronidation.[4] This process yields four major metabolites and several minor ones.[4] The primary pathways are O-dealkylation, hydroxylation, N-oxidation, and hydrolysis (N-debenzylation).[5][6]

The principal metabolites identified in human plasma and urine are:

-

M1 (6-O-desmethyl donepezil): Formed via O-demethylation.

-

M2 (5-O-desmethyl donepezil): Also formed via O-demethylation at a different position.

-

M6 (Donepezil N-oxide): Generated through N-oxidation of the piperidine nitrogen.

-

M4 (N-desbenzyl donepezil): The product of hydrolysis, resulting in the removal of the benzyl group from the piperidine ring.[1][7]

These primary metabolites can be further conjugated with glucuronic acid to form M11 and M12 (glucuronides of M1 and M2, respectively) before excretion.[5] The primary route for the elimination of both the parent drug and its metabolites is renal.[8]

Figure 1: Major metabolic pathways of Donepezil.

Core Biological Activity: Acetylcholinesterase Inhibition

The defining biological activity of donepezil and its metabolites is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1] By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1]

Comparative In Vitro Potency

While multiple metabolites are formed, not all contribute equally to AChE inhibition. In vitro studies have successfully quantified the inhibitory potency (IC₅₀) of the parent drug and its principal metabolites, revealing a clear hierarchy of activity.[2]

| Compound | Metabolite Code | AChE Inhibitory Potency (IC₅₀) | Relative Potency vs. Donepezil |

| Donepezil (Parent Drug) | - | ~72.0 nM | 1.00 |

| 6-O-desmethyl Donepezil | M1 | ~114.0 nM | 0.63 |

| 5-O-desmethyl Donepezil | M2 | ~403.0 nM | 0.18 |

| Donepezil N-oxide | M6 | ~1,610 nM | 0.04 |

| N-desbenzyl Donepezil | M4 | Largely Inactive | - |

Data synthesized from a comparative in vitro study.[2]

Field Insights: The data clearly demonstrate that while the primary O-desmethylated metabolite, 6-O-desmethyl donepezil (M1) , retains substantial inhibitory activity (approximately 63% of the parent drug's potency), further metabolic modifications lead to a steep decline in potency.[2] The N-oxide metabolite (M6) is approximately 22 times less potent than donepezil.[2] The hydrolysis product M4 is considered largely inactive as an AChE inhibitor. This quantitative structure-activity relationship underscores the importance of the methoxy groups and the N-benzylpiperidine moiety for high-affinity binding to the AChE active site.

Pharmacokinetics and Clinical Relevance of Metabolites

A critical aspect determining the clinical impact of a metabolite is its ability to reach the target site in sufficient concentrations. Despite the in vitro potency of metabolites like M1, their contribution to the central therapeutic effects of donepezil is considered minimal for two key reasons:

-

Low Plasma Concentrations: Following administration of donepezil, the plasma concentrations of its metabolites are significantly lower than those of the parent compound.[9] Unchanged donepezil is the predominant circulating species, meaning it is the primary contributor to systemic AChE inhibition.[9]

-

Limited Blood-Brain Barrier (BBB) Permeability: Donepezil is designed to readily cross the BBB to exert its effects within the central nervous system.[4] However, studies in animal models have shown that its metabolites possess low BBB permeability.[3] Radioactivity measurements in the brain following administration of labeled donepezil show that the vast majority (87-93%) corresponds to the unchanged parent drug, with negligible levels of metabolites detected.[3] This effectively confines the activity of the metabolites to the periphery.

Causality Explained: The metabolic transformations, such as demethylation and oxidation, increase the polarity of the molecules. This increased hydrophilicity is a major impediment to passive diffusion across the lipophilic BBB, thus limiting their access to the central nervous system where therapeutic AChE inhibition is required.

Experimental Protocols: Assessing AChE Inhibitory Activity

The foundational assay for determining the biological activity of donepezil and its metabolites is the in vitro measurement of AChE inhibition. The Ellman's method is the gold standard for this purpose due to its reliability, simplicity, and suitability for high-throughput screening.

Workflow for In Vitro AChE Inhibition Screening

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Portico [access.portico.org]

Methodological & Application

Application Note: A Robust, Validated UPLC-MS/MS Method for the Quantification of Hydroxydonepezil

Introduction: The Need for a Specific Hydroxydonepezil Assay

Donepezil is a cornerstone therapy for Alzheimer's disease, acting as a reversible inhibitor of acetylcholinesterase[1]. Its metabolism in vivo is complex, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to several metabolites through pathways like O-demethylation, N-dealkylation, and hydroxylation[2][3]. Among these, hydroxydonepezil is a significant metabolite and a potential impurity in the manufacturing process of donepezil[4][5][6].

The accurate quantification of hydroxydonepezil is critical for several areas of pharmaceutical development:

-

Pharmacokinetic (PK) Studies: To understand the formation and elimination profile of the metabolite.

-

Drug Metabolism Studies: To characterize the metabolic fate of donepezil.

-

Quality Control (QC): To monitor and control impurity levels in bulk drug substance and finished pharmaceutical products.

This application note details the development and validation of a highly sensitive, selective, and robust Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of hydroxydonepezil. The method is designed to be readily adaptable for various matrices and is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose[7][8].

Analyte Characteristics and Metabolic Pathway

Understanding the physicochemical properties of both the parent drug and its metabolite is fundamental to developing a selective analytical method.

Table 1: Physicochemical Properties of Donepezil and Hydroxydonepezil

| Property | Donepezil | Hydroxydonepezil | Source(s) |

| Chemical Structure | [5][9] | ||

| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₄ | [4][10] |

| Molecular Weight | 379.50 g/mol | 395.49 g/mol | [4][10] |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | 2-[(1-benzylpiperidin-4-yl)methyl]-3-hydroxy-5,6-dimethoxy-2,3-dihydroinden-1-one | [4] |

Donepezil undergoes extensive hepatic metabolism, with hydroxylation being one of the key phase I biotransformation routes[6]. The introduction of a hydroxyl group increases the polarity of the molecule, a property that must be considered during the development of the chromatographic separation.

Analytical Method Development Strategy

The primary objective was to develop a method with high sensitivity and selectivity to distinguish hydroxydonepezil from its parent compound and other potential impurities or matrix components. A UPLC-MS/MS approach was selected for its superior resolution, speed, and specificity compared to conventional HPLC-UV methods[11][12].

Rationale for UPLC-MS/MS Selection

-

Specificity: Tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled specificity by monitoring a unique precursor-to-product ion transition for the analyte[13]. This minimizes interference from co-eluting compounds.

-

Sensitivity: UPLC-MS/MS is capable of achieving detection limits in the sub-ng/mL range, which is essential for pharmacokinetic studies where metabolite concentrations can be very low[13][14].

-

Speed: UPLC systems with sub-2 µm particle columns allow for rapid gradient separations, significantly reducing run times and increasing sample throughput[15].

Chromatographic Separation

The goal of the chromatographic development was to achieve baseline separation of hydroxydonepezil and donepezil with good peak shape and a short run time.

-

Column Selection: A reversed-phase C18 column was chosen as the stationary phase. C18 columns are versatile and provide excellent retention for moderately non-polar compounds like donepezil and its metabolites[1][15]. A column with a sub-2 µm particle size (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) is ideal for achieving high efficiency and speed.

-

Mobile Phase Optimization: The mobile phase composition directly influences retention and ionization efficiency.

-

Aqueous Component: Formic acid (0.1%) in water was selected. The acidic pH ensures that the basic nitrogen atoms on both hydroxydonepezil and donepezil are protonated, leading to better peak shape and enhanced signal in positive ion ESI mode.

-

Organic Component: Acetonitrile was chosen over methanol as it often provides sharper peaks and lower backpressure.

-

-

Elution Mode: A gradient elution was developed to ensure adequate retention of the more polar hydroxydonepezil while eluting the more non-polar donepezil in a timely manner, all within a total run time of under 5 minutes.

Mass Spectrometric Detection

Detection was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization: ESI in positive ion mode (ESI+) was selected due to the presence of readily protonatable amine groups in the analytes.

-

Parameter Optimization: The mass spectrometer parameters were optimized by infusing a standard solution of hydroxydonepezil[12]. The key parameters tuned included capillary voltage, source temperature, and gas flows to maximize the generation of the protonated molecular ion [M+H]⁺.

-

MRM Transition Selection: For quantitative analysis, unique and stable MRM transitions were identified. The protonated molecular ion ([M+H]⁺) was selected as the precursor ion in the first quadrupole (Q1). This ion was then fragmented in the collision cell (Q2), and a specific, abundant product ion was selected in the third quadrupole (Q3) for detection.

Caption: Fig 2. Core Parameters for Analytical Method Validation

Validation Experiments and Acceptance Criteria

Table 4: Summary of Validation Parameters, Experiments, and Acceptance Criteria

| Parameter | Experimental Approach | Acceptance Criteria |

| Specificity | Analyze blank diluent, a placebo sample (if applicable), donepezil, and hydroxydonepezil individually and spiked together. | No interfering peaks at the retention time of the analyte and IS. Analyte peak is pure. |

| Linearity | Analyze at least 5 concentration levels, spanning the expected range, in triplicate. Plot a calibration curve of peak area ratio vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |

| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentration levels. | As per linearity, accuracy, and precision. |

| Accuracy | Analyze samples spiked with known amounts of hydroxydonepezil at three levels (e.g., 80%, 100%, 120% of target concentration) in triplicate. | Mean recovery should be within 98.0 - 102.0%. |

| Precision | Repeatability: Six replicate preparations at 100% of the target concentration on the same day, by the same analyst. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, or on a different instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be determined with acceptable accuracy (e.g., 80-120%) and precision (e.g., RSD ≤ 10%). | Signal-to-noise ratio is typically ≥ 10. |

| Limit of Detection (LOD) | Determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio. | Signal-to-noise ratio is typically ≥ 3. |

| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) and assess the impact on the results. | System suitability parameters remain within acceptable limits. Results are not significantly affected by the variations. |

Conclusion

This application note presents a highly selective, sensitive, and rapid UPLC-MS/MS method for the quantification of hydroxydonepezil. The detailed protocol, from sample preparation to instrumental analysis, provides a solid foundation for implementation in a laboratory setting. The comprehensive validation plan, grounded in ICH Q2(R2) guidelines, ensures that the method is trustworthy and fit for its intended purpose in pharmaceutical analysis, from early-stage metabolic studies to final product quality control.[16][17] The short run time allows for high-throughput analysis, making it an efficient tool for drug development professionals.

References

-

Research Journal of Pharmacy and Technology. (n.d.). Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. Retrieved from [Link]

-

Malaysian Journal of Pharmacy. (n.d.). RP-HPLC analytical method development and optimization for quantification of donepezil hydrochloride in orally disintegrating tablet. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Development and validation of RP- HPLC method for estimation of Donepezil HCl from bulk and marketed dosage forms. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Sciences. (2018). METHOD DEVELOPMENT AND VALIDATION OF DONEPEZIL HYDROCHLORIDE BY RP-HPLC. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). STABILITY-INDICATING HPLC METHOD FOR DETERMINATION OF DONEPEZIL HYDROCHLORIDE IN PURE AND IN TABLET DOSAGE FORMS. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Hydroxy Donepezil. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of donepezil hydrochloride. Retrieved from [Link]

-

MDPI. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats. Retrieved from [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Determination of Donepezil Hydrochloride (E2020) in Plasma by Liquid Chromatography–Mass Spectrometry and Its Application to Pharmacokinetic Studies in. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of donepezil and its commercially available metabolites. Retrieved from [Link]

-

PubMed. (2016). Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. Retrieved from [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

-

AdisInsight. (n.d.). Metabolism and Elimination of 14C-donepezil in Healthy Volunteers: A Single-Dose Study. Retrieved from [Link]

-

Research Journals. (2024). Optimized method development and validation for determining donepezil in rat plasma. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). HYDROXYDONEPEZIL. Retrieved from [Link]

-

GLP Pharma Standards. (n.d.). Donepezil Hydroxy Keto Impurity. Retrieved from [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxy Donepezil (Donepezil Impurity) | C24H29NO4 | CID 139025678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. database.ich.org [database.ich.org]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. rjptonline.org [rjptonline.org]

- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 17. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Application Note: A Validated HPLC Method for the Profiling and Quantification of Hydroxydonepezil in Donepezil Active Pharmaceutical Ingredient

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Hydroxydonepezil (Donepezil EP Impurity C), a potential process-related impurity and degradant, in Donepezil Active Pharmaceutical Ingredient (API). Adherence to stringent quality control measures is paramount in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.[1] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a detailed methodology, system suitability criteria, and data interpretation guidelines in alignment with International Council for Harmonisation (ICH) standards.[1][2][3] The causality behind each step is explained to empower the user with a deep understanding of the analytical process.

Introduction: The Imperative of Impurity Profiling

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the palliative treatment of Alzheimer's disease, managing symptoms such as memory loss and confusion.[4][5] Like any synthetically produced pharmaceutical compound, Donepezil can contain impurities originating from various sources, including starting materials, by-products of the synthesis, or degradation of the API during manufacturing and storage.[6] The presence of such impurities, even in trace amounts, can significantly impact the drug's quality, safety, and efficacy.[1]

Regulatory bodies, guided by the ICH Q3A(R2) guidelines, mandate strict control over impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting, identification, and qualification of impurities, making their accurate detection and quantification a non-negotiable aspect of pharmaceutical quality control.[7]

Hydroxydonepezil has been identified as a significant impurity of Donepezil.[8] Its structure is closely related to the parent drug, and it may arise from specific steps in the manufacturing process or as a degradation product. Therefore, a reliable analytical method is essential to monitor and control its levels within the API, ensuring that each batch of Donepezil released for formulation meets the required standards of purity and safety.[6] This document provides a self-validating system for this purpose.

Physicochemical Properties of Donepezil and Hydroxydonepezil

A clear understanding of the chemical properties of both the API and the impurity is fundamental to developing a selective analytical method.

| Property | Donepezil | Hydroxydonepezil |

| IUPAC Name | 2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindan-1-one | 2-[(1-Benzylpiperidin-4-yl)(hydroxy)methyl]-5,6-dimethoxyindan-1-one[8] |

| Molecular Formula | C₂₄H₂₉NO₃ | C₂₄H₂₉NO₄[8][9] |

| Molecular Weight | 379.5 g/mol [4] | 395.49 g/mol [8][9] |

| CAS Number | 120014-06-4 (base) | 197010-20-1[8][9][10] |

Experimental Protocol: HPLC Method

The choice of reversed-phase HPLC is based on its proven efficacy and widespread use for the analysis of Donepezil and its impurities, offering excellent resolution and sensitivity.[11][12]

Instrumentation and Materials

-

Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

-

Reference Standards: Donepezil Hydrochloride (USP or equivalent), Hydroxydonepezil (USP or equivalent analytical material).[10]

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Trifluoroacetic acid (TFA), and Deionized Water (18.2 MΩ·cm).

-

Labware: Volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

The following conditions have been optimized to achieve baseline separation between Donepezil and Hydroxydonepezil. The use of a gradient elution is causal to resolving impurities with different polarities in an efficient timeframe.

| Parameter | Condition |

| Column | Waters Acquity C18, 50 mm x 2.1mm, 1.7µm or equivalent |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile/Methanol (50:50, v/v) |

| Gradient Elution | Time (min) |

| 0.0 | |

| 5.0 | |

| 6.0 | |

| 8.0 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 286 nm |

| Injection Volume | 5 µL |

| Run Time | 8 minutes |

Preparation of Solutions

Causality Note: Accurate preparation of solutions is critical for quantitative accuracy. Using a common diluent for both sample and standard preparations minimizes variability.

Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v)

-

Standard Stock Solution (A) - Hydroxydonepezil (100 µg/mL): Accurately weigh about 10 mg of Hydroxydonepezil reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Standard Stock Solution (B) - Donepezil (1000 µg/mL): Accurately weigh about 25 mg of Donepezil Hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

System Suitability Solution (SSS): Pipette 1.0 mL of Standard Stock Solution (A) and 10.0 mL of Standard Stock Solution (B) into a 100 mL volumetric flask. Dilute to volume with Diluent. This solution contains approximately 1.0 µg/mL of Hydroxydonepezil and 100 µg/mL of Donepezil.

-

Test Sample Preparation (1000 µg/mL Donepezil): Accurately weigh about 50 mg of Donepezil API into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

System Suitability Test (SST)

Trustworthiness Principle: The SST is a self-validating check performed before any sample analysis to ensure the chromatographic system is performing adequately.

Inject the System Suitability Solution (SSS) five times. The system is deemed ready for analysis if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Donepezil Peak) | Not more than 2.0 |

| Theoretical Plates (Donepezil Peak) | Not less than 2000 |

| Resolution (between Donepezil and Hydroxydonepezil) | Not less than 2.0 |

| %RSD for Peak Area (Donepezil) | Not more than 2.0% |

Analysis Procedure

-

Perform the System Suitability Test.

-

Inject the Diluent as a blank to ensure no interfering peaks are present.

-

Inject the System Suitability Solution (for quantification reference).

-

Inject the Test Sample Preparation in duplicate.

Data Analysis and Calculation

The amount of Hydroxydonepezil is calculated as a percentage relative to the Donepezil concentration.

Calculation Formula (Area %):

Where:

-

Area_Impurity = Peak area of Hydroxydonepezil in the Test Sample chromatogram.

-

Area_Donepezil = Peak area of Donepezil in the Test Sample chromatogram.

Results should be reported according to ICH guidelines: to two decimal places if below 1.0%, and to one decimal place if at or above 1.0%.[2][13]

Method Validation and Forced Degradation

This analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. Forced degradation studies are crucial for establishing the stability-indicating nature of the method. Donepezil is known to degrade in acidic and alkaline conditions.[12][][15]

-

Specificity: Forced degradation of Donepezil (using acid, base, peroxide, heat, and light) should be performed to demonstrate that the Hydroxydonepezil peak is free from interference from other degradants.

-

Linearity: Assessed at a minimum of five concentration levels for Hydroxydonepezil, typically from the Limit of Quantification (LOQ) to 150% of the specification limit.

-

Accuracy: Determined by spiking known amounts of Hydroxydonepezil into the Donepezil sample at different concentration levels.

-

Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

-

LOQ/LOD: The LOQ for Hydroxydonepezil must be at or below the ICH reporting threshold (typically 0.05% for a maximum daily dose >1g, adjust as per actual dosage).[7]

Visualizations

Experimental Workflow Diagram

Caption: High-level workflow for impurity profiling.

Quality Control Relationship Diagram

Caption: Role of HPLC in ensuring drug product quality.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantification of Hydroxydonepezil in Donepezil API. By explaining the causality behind the procedural steps and grounding the method in regulatory expectations, this guide serves as an authoritative resource for quality control laboratories. Consistent application of this method will ensure that Donepezil API meets the stringent purity requirements necessary for producing safe and effective medicines for patients.

References

- US20090298879A1 - Impurities of Donepezil - Google Patents. (n.d.). Google Patents.

-

Reddy, K. K., et al. (2004). Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. Retrieved January 25, 2026, from [Link]

-

Donepezil. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

-

Donepezil-impurities. (n.d.). Pharmaffiliates. Retrieved January 25, 2026, from [Link]

-

Hydroxy Donepezil | CAS 197010-20-1. (n.d.). Veeprho. Retrieved January 25, 2026, from [Link]

-

Donepezil Impurities. (n.d.). SynZeal. Retrieved January 25, 2026, from [Link]

-

Jagadeesh, N., et al. (2015). Identification, isolation and characterization of new impurity in donepezil hydrochloride. Journal of Pharmacy Research. Retrieved January 25, 2026, from [Link]

-

Analytical Method Development and Validation for the analysis of Donepezil hydrochloride and its Related Substances using Ultra Performance Liquid Chromatography. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 25, 2026, from [Link]

-

ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). ICH. Retrieved January 25, 2026, from [Link]

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2018). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Degradation pathways of donepezil hydrochloride. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. Retrieved January 25, 2026, from [Link]

-

LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions. (2014). SciELO. Retrieved January 25, 2026, from [Link]

- CN111100062A - Synthesis method of donepezil hydrochloride - Google Patents. (n.d.). Google Patents.

-

Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). FDA. Retrieved January 25, 2026, from [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 25, 2026, from [Link]

-

Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved January 25, 2026, from [Link]

Sources

- 1. jpionline.org [jpionline.org]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]

- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 8. veeprho.com [veeprho.com]

- 9. anaxlab.com [anaxlab.com]

- 10. store.usp.org [store.usp.org]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. fda.gov [fda.gov]

- 15. scielo.br [scielo.br]

In Vitro Assays to Assess Hydroxydonepezil Activity: A Detailed Application Guide

This comprehensive guide provides detailed application notes and protocols for the in vitro assessment of Hydroxydonepezil activity. Designed for researchers, scientists, and drug development professionals, this document offers a suite of assays to characterize the pharmacological profile of this compound, a known metabolite of the Alzheimer's disease therapeutic, Donepezil. The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand the mechanistic insights they provide.

Introduction: The Rationale for a Multi-faceted In Vitro Assessment of Hydroxydonepezil

Hydroxydonepezil is a primary active metabolite of Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease. The therapeutic efficacy of Donepezil is primarily attributed to its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, Donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning. Given its structural relationship to Donepezil, a thorough investigation into the in vitro activity of Hydroxydonepezil is warranted to understand its potential contribution to the therapeutic effects and to explore any unique pharmacological properties.

This guide outlines a tiered approach to the in vitro characterization of Hydroxydonepezil, beginning with its primary mechanism of action—cholinesterase inhibition—and extending to its potential neuroprotective and other disease-modifying activities. The assays described are fundamental tools in preclinical drug discovery and are designed to provide a robust and reproducible assessment of Hydroxydonepezil's bioactivity.

Section 1: Primary Target Engagement - Cholinesterase Inhibition Assays

The primary hypothesis for Hydroxydonepezil's activity is its ability to inhibit cholinesterases. Therefore, the initial and most critical in vitro assessment is to quantify its inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Assessing the activity against both enzymes is crucial for determining the compound's selectivity, which can have implications for its therapeutic window and side-effect profile.[3][4]

Principle of the Ellman's Assay

The most widely used method for measuring cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues.[5][6] This assay is based on the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the respective enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[6][7] The rate of color development is directly proportional to the cholinesterase activity. The presence of an inhibitor, such as Hydroxydonepezil, will reduce the rate of the reaction.

Experimental Workflow for Cholinesterase Inhibition Assay

Caption: Workflow for the cholinesterase inhibition assay using the Ellman's method.

Detailed Protocol for AChE and BChE Inhibition Assays

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Butyrylcholinesterase (BChE) from equine serum or human recombinant

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Hydroxydonepezil

-

Donepezil (as a positive control)

-

Phosphate buffer (0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader capable of kinetic measurements at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare 10 mM stock solutions of ATCI and BTCI in deionized water.

-

Prepare a stock solution of AChE (e.g., 1 unit/mL) and BChE (e.g., 1 unit/mL) in phosphate buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of Hydroxydonepezil (e.g., 10 mM in DMSO) and create a serial dilution series (e.g., from 10 mM to 1 nM) in phosphate buffer. Ensure the final DMSO concentration in the assay is below 1% to avoid solvent effects. Prepare a similar dilution series for Donepezil.

-

-

Assay Setup (in a 96-well plate):

-

Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of the Hydroxydonepezil serial dilutions or the vehicle control (buffer with the same percentage of DMSO) to the respective wells.

-

Add 10 µL of DTNB solution (final concentration 0.5 mM).

-

Add 10 µL of AChE or BChE solution.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the appropriate substrate (ATCI for AChE or BTCI for BChE) to each well (final concentration 1 mM).

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 412 nm every minute for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of Hydroxydonepezil using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the absence of the inhibitor.

-

Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis (e.g., sigmoidal dose-response curve).[8]

-

Data Presentation:

| Compound | Target Enzyme | IC50 (nM) | Selectivity Ratio (BChE IC50 / AChE IC50) |

| Hydroxydonepezil | AChE | Experimental Value | Calculated Value |

| BChE | Experimental Value | ||

| Donepezil | AChE | Reference Value | Reference Value |

| BChE | Reference Value |

Section 2: Assessing Neuroprotective Effects in Cell-Based Models

Beyond its primary target, it is crucial to investigate whether Hydroxydonepezil possesses neuroprotective properties, a highly desirable feature for any Alzheimer's disease therapeutic candidate. Donepezil itself has been shown to exhibit neuroprotective effects against various insults, including amyloid-beta (Aβ) toxicity.[9][10] We will utilize a neuronal-like cell line, such as SH-SY5Y or PC12, challenged with Aβ to model the neurotoxic environment of Alzheimer's disease.

Principle of Neuroprotection Assays

Neuroprotection is assessed by the ability of a compound to prevent or reduce cell death induced by a neurotoxic agent. In this protocol, we will use the MTT and LDH assays to quantify cell viability and cytotoxicity, respectively.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

-

LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[12] LDH is a stable cytosolic enzyme that is released upon membrane damage.[12] The amount of LDH in the supernatant is proportional to the number of dead cells.

Signaling Pathway for Aβ-Induced Neurotoxicity and Potential Neuroprotection

Caption: Aβ-induced neurotoxicity pathway and potential points of intervention for neuroprotective agents.

Detailed Protocol for Neuroprotection Assays

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Amyloid-beta (1-42) peptide

-

Sterile, deionized water

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[9]

-

-

Aβ Preparation and Treatment:

-

Prepare Aβ (1-42) oligomers by dissolving the peptide in sterile water and incubating at 37°C for 24-48 hours to promote aggregation.

-

Pre-treat the cells with various concentrations of Hydroxydonepezil (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., another known neuroprotective agent).

-

After pre-treatment, add Aβ (1-42) oligomers to the wells to a final concentration that induces significant but not complete cell death (e.g., 10-20 µM, to be determined empirically).[9]

-

Include a control group of cells that are not treated with Aβ.

-

Incubate the plates for an additional 24-48 hours.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, remove the culture medium.

-

Add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

LDH Assay for Cytotoxicity:

-

After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

-

Perform the LDH assay according to the manufacturer's instructions.[13] This typically involves adding the supernatant to a reaction mixture and measuring the absorbance at a specified wavelength (e.g., 490 nm).[14]

-

Calculate the percentage of cytotoxicity relative to a positive control for maximal LDH release (cells lysed with a detergent).

-

Data Presentation:

| Treatment Group | Hydroxydonepezil (µM) | Aβ (1-42) (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max) |

| Control | - | - | 100 | Baseline Value |

| Aβ alone | - | 10 | Experimental Value | Experimental Value |

| Hydroxydonepezil + Aβ | 0.1 | 10 | Experimental Value | Experimental Value |

| 1 | 10 | Experimental Value | Experimental Value | |

| 10 | 10 | Experimental Value | Experimental Value |

Section 3: Elucidating Secondary Mechanisms of Action

To build a comprehensive pharmacological profile of Hydroxydonepezil, it is beneficial to investigate other potential mechanisms of action that are relevant to the pathology of Alzheimer's disease.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Oxidative stress is a significant contributor to the neurodegeneration seen in Alzheimer's disease. The antioxidant potential of a compound can be a valuable therapeutic property. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess the free radical scavenging activity of a compound.[15]

Protocol Outline:

-

Prepare a methanolic solution of DPPH.

-

In a 96-well plate, mix the DPPH solution with various concentrations of Hydroxydonepezil.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).

Amyloid-beta Aggregation Inhibition Assay (Thioflavin T)

The aggregation of Aβ into toxic oligomers and plaques is a central event in Alzheimer's disease pathology.[16] The Thioflavin T (ThT) assay is a fluorescent-based method used to monitor the formation of amyloid fibrils. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid aggregates.

Protocol Outline:

-

Prepare a solution of Aβ (1-42) in a suitable buffer.

-

In a 96-well plate, mix the Aβ solution with various concentrations of Hydroxydonepezil.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

At various time points, add ThT to the wells and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm).

-

A reduction in the fluorescence signal in the presence of Hydroxydonepezil indicates inhibition of Aβ aggregation.

Conclusion

The in vitro assays detailed in this application guide provide a robust framework for the comprehensive characterization of Hydroxydonepezil. By systematically evaluating its cholinesterase inhibitory activity, neuroprotective effects, and other potential disease-modifying properties, researchers can gain a deep understanding of its pharmacological profile. These data are essential for guiding further preclinical and clinical development of Hydroxydonepezil as a potential therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.

References

- Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC - NIH. (2022-10-28).

- Hydroxytyrosol–Donepezil Hybrids Play a Protective Role in an In Vitro Induced Alzheimer's Disease Model and in Neuronal Differentiated Human SH-SY5Y Neuroblastoma Cells - MDPI. (2023-08-30).

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27).

- In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PubMed Central. (2020-07-19).

- MTT assay protocol | Abcam.

- Effect of Hydroxytyrosol Derivatives of Donepezil on the Activity of Enzymes Involved in Neurodegenerative Diseases and Oxidative Damage - PMC - NIH.

- Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed.

- Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - NIH.

- Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. (2023-09-28).

- Evaluation of the antioxidant activity of donepezil - in vitro study - njppp.

- In Vitro Neuroprotective Effect Evaluation of Donepezil‐Loaded PLGA Nanoparticles‐Embedded PVA/PEG Nanofibers on SH‐SY5Y Cells and AP‐APP Plasmid Related Alzheimer Cell Line Model - ResearchGate. (2024-10-24).

- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).

- Binding profile of butyrylcholinesterase inhibitors, (a) donepezil... - ResearchGate.

- Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich.

- In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking - Frontiers. (2022-10-20).

- AChE activity assay by Ellman method | Download Scientific Diagram - ResearchGate.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).

- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem.

- Acetylcholinesterase and Butyrylcholinesterase Inhibitory Properties of Functionalized Tetrahydroacridines and Related Analogs - Hilaris Publisher. (2014-09-26).

- CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet (Pub.No. MAN0018500 B.0). (2019-02-19).

- Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem.

- Novel donepezil-based inhibitors of acetyl- and butyrylcholinesterase and acetylcholinesterase-induced beta-amyloid aggregation - PubMed. (2008-06-26).

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

- Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin - Sigma-Aldrich.

- Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease | Request PDF - ResearchGate. (2025-08-10).

- Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central.

- LDH assay kit guide: Principles and applications - Abcam.

- Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed. (2008-09-25).

- Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro.

- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.

- a Neuronal cytotoxicity assessment using MTT assay with different... - ResearchGate.

- Research Article In vitro screening for Acetylcholinesterase Inhibition and Antioxidant activity of selected Medicinal Plants - AGETDS.

- Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. | Semantic Scholar.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011-11-17).

- Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed.

- Donepezil | C24H29NO3 | CID 3152 - PubChem - NIH.

Sources

- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]